

# Boc-Aminoxy-PEG4-OH structure and molecular weight.

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Compound of Interest

Compound Name: Boc-Aminoxy-PEG4-OH

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# In-Depth Technical Guide: Boc-Aminoxy-PEG4-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and characterization of **Boc-Aminoxy-PEG4-OH**, a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

### **Core Compound Data**

The quantitative data for **Boc-Aminoxy-PEG4-OH** is summarized in the table below, providing a quick reference for its key chemical properties.

Property	Value
Molecular Formula	C13H27NO7
Molecular Weight	309.36 g/mol
CAS Number	918132-14-6
Synonyms	t-Boc-Aminooxy-PEG4-alcohol



### **Structural Representation**

The chemical structure of **Boc-Aminoxy-PEG4-OH** features a tert-butyloxycarbonyl (Boc) protected aminoxy group at one terminus and a hydroxyl group at the other, connected by a tetra-polyethylene glycol (PEG4) spacer. This structure imparts both hydrophilicity and versatile reactivity.

Boc-N-OI
(CH2CH2O)4
I
-H

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Caption: Chemical structure of **Boc-Aminoxy-PEG4-OH**.

### **Experimental Protocols**

While specific, detailed experimental protocols for the synthesis and characterization of **Boc-Aminoxy-PEG4-OH** are proprietary to manufacturers, the following methodologies are based on established principles for the synthesis and analysis of similar Boc-protected aminoxy PEG linkers.

## Synthesis of Boc-Protected Aminoxy PEG Linkers (General Procedure)

The synthesis of Boc-protected aminoxy PEG linkers typically involves a multi-step process. A common route includes the protection of an amino alcohol, followed by etherification to introduce the PEG spacer, and subsequent conversion to the aminoxy group which is then Boc-protected.

#### Materials:

Appropriate PEG-dihalide or PEG-ditosylate



- N-Hydroxyphthalimide
- Hydrazine monohydrate
- Di-tert-butyl dicarbonate (Boc2O)
- Suitable solvents (e.g., DMF, Dichloromethane)
- Base (e.g., Triethylamine, Sodium hydride)

#### Procedure:

- PEGylation of N-Hydroxyphthalimide: N-Hydroxyphthalimide is reacted with a suitable PEG derivative (e.g., tetraethylene glycol di-p-toluenesulfonate) in the presence of a base to form the phthalimido-PEG-alcohol.
- Hydrazinolysis: The resulting phthalimido-PEG-alcohol is treated with hydrazine monohydrate to cleave the phthalimide group, yielding the aminoxy-PEG-alcohol.
- Boc Protection: The aminoxy-PEG-alcohol is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to yield the final product, **Boc-Aminoxy-PEG4-OH**.
- Purification: The crude product is purified using column chromatography on silica gel.

### **Characterization Protocols**

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG derivatives.

- Sample Preparation: Dissolve 5-10 mg of Boc-Aminoxy-PEG4-OH in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
- ¹H NMR Analysis: Acquire the ¹H NMR spectrum. Expected signals include:
  - A singlet around 1.4 ppm corresponding to the nine protons of the Boc group.



- A series of multiplets in the range of 3.5-3.8 ppm corresponding to the methylene protons of the PEG4 chain.
- Signals corresponding to the protons adjacent to the aminoxy and hydroxyl groups.
- ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule.
- 2. High-Performance Liquid Chromatography (HPLC)

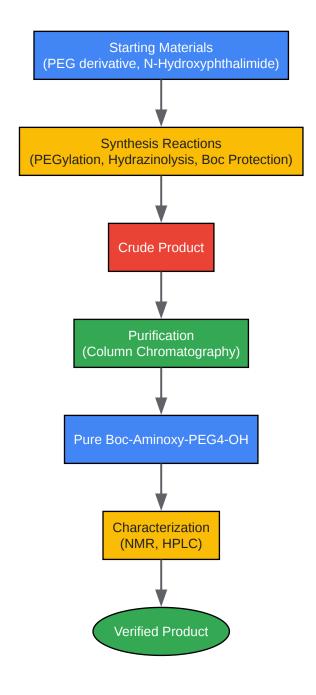
HPLC is employed to determine the purity of **Boc-Aminoxy-PEG4-OH**.

- Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.
- Procedure:
  - Dissolve a small amount of the sample in the mobile phase.
  - Inject the sample onto the HPLC column.
  - Run the gradient program to elute the compound.
  - The purity is determined by the peak area of the main component relative to the total peak area.

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.





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Caption: Workflow for the synthesis and characterization of **Boc-Aminoxy-PEG4-OH**.

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